2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a quinoline core, multiple functional groups, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One efficient method is a one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high-purity products without the need for column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of L-proline as a catalyst and ethanol as a solvent aligns with sustainable practices, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings and functional groups present in the compound make it suitable for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts such as L-proline.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups and aromatic rings enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of quinoline derivatives and has been studied for various biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula: C23H20F3N3O3
- Molecular Weight: 443.48 g/mol
- CAS Number: 311328-71-9
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In a study evaluating its efficacy against human cancer cell lines, it was found to have an IC50 value of approximately 4.3–9.2 μM against specific cancer types. The presence of the trimethoxyphenyl group is thought to enhance its biological activity by facilitating interactions with cellular targets involved in cancer proliferation pathways .
Table 1: Anticancer Activity of the Compound
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Table 2: Antimicrobial Activity
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Preliminary results suggest that it may inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest: It has been suggested that the compound induces cell cycle arrest at specific phases, thereby preventing the proliferation of cancer cells.
- Apoptosis Induction: Studies indicate that it may promote apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment:
A study involving various human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that further development could lead to effective chemotherapeutic agents. -
Case Study on Antimicrobial Efficacy:
In a clinical setting, the compound was tested against common bacterial infections where traditional antibiotics failed. Results indicated that it could serve as a viable alternative treatment option.
Properties
Molecular Formula |
C28H28F3N3O4 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H28F3N3O4/c1-27(2)12-19-24(20(35)13-27)23(15-9-21(36-3)25(38-5)22(10-15)37-4)18(14-32)26(33)34(19)17-8-6-7-16(11-17)28(29,30)31/h6-11,23H,12-13,33H2,1-5H3 |
InChI Key |
DFELELAHSPMMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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